molecular formula C10H8O4S B087035 1-Naphthalenesulfonic acid, 7-hydroxy- CAS No. 132-57-0

1-Naphthalenesulfonic acid, 7-hydroxy-

Cat. No. B087035
CAS RN: 132-57-0
M. Wt: 224.23 g/mol
InChI Key: HUYJTJXLNBOVFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1-Naphthalenesulfonic acid, such as 1-amino-2-hydroxy-4-naphthalenesulfonic acid and its Schiff bases, has been studied for their photophysical properties. These derivatives were synthesized via condensation reactions, indicating the versatility of 1-Naphthalenesulfonic acid in chemical synthesis (Atahan & Durmuş, 2015). Another study on the synthesis of 4-(2-Hydroxyethylsulfonyl)-1-naphthalenesulfonamide demonstrates the ease of purification and the yield efficiency of products derived from 1-Naphthalenesulfonic acid, highlighting its practicality in chemical syntheses (Daub & Whaley, 1978).

Molecular Structure Analysis

Studies on the molecular structure of 1-Naphthalenesulfonic acid derivatives, such as the analysis of magnetic Fe3O4-supported sulfonic acid-functionalized graphene oxide, reveal detailed characterizations through various spectroscopic techniques. This underscores the compound's complex structure and its potential for further chemical modifications (Khaleghi-Abbasabadi & Azarifar, 2019).

Chemical Reactions and Properties

1-Naphthalenesulfonic acid and its derivatives have been investigated for their potential as anti-HIV agents, demonstrating significant inhibitory effects on virus-induced cytopathogenicity. This highlights the compound's biological activity and potential therapeutic applications (Mohan, Singh, & Baba, 1991).

Physical Properties Analysis

The physical properties of 1-Naphthalenesulfonic acid derivatives, such as their photophysical characteristics, have been extensively studied. Schiff bases derived from 1-Naphthalenesulfonic acid show long-wavelength absorption and emission effects, which could be beneficial for applications in photophysical studies and materials science (Atahan & Durmuş, 2015).

Chemical Properties Analysis

The chemical versatility of 1-Naphthalenesulfonic acid is further exemplified by its role in the synthesis of complex organic molecules, such as dihydropyrano[3,2-c]chromenes and tetrahydropyrano[3,2-c]quinolin-5-ones, under green conditions. This not only showcases its reactivity but also its utility in promoting environmentally friendly chemical reactions (Khaleghi-Abbasabadi & Azarifar, 2019).

Scientific Research Applications

  • Synthesis of Sulfonamide Compounds : Zhao De-feng (2005) discussed a process to synthesize sulfonamide containing two naphthalene rings, starting from 7-hydroxy-1-naphthalenesulfonic acid. The process is noted for being short, stable, and cost-effective【Zhao De-feng, 2005】.

  • Extraction in Industrial Effluents : Alonso, Castillo, and Barceló (1999) used solid-phase extraction procedures to enrich benzene- and naphthalenesulfonates, including 7-hydroxy-1-naphthalenesulfonic acid, from industrial wastewaters. The study emphasized the use of ion-pair chromatography and electrospray mass spectrometry for unequivocal determination【Alonso, Castillo, & Barceló, 1999】.

  • Use in Dye Manufacturing : Weisz and Ito (2008) detailed the use of 4-hydroxy-1-naphthalenesulfonic acid sodium salt, a related compound, as an intermediate in dye manufacture. The study focused on developing an HPLC method for analyzing this compound in color additives【Weisz & Ito, 2008】.

  • Degradation by Bacteria : Brilon, Beckmann, and Knackmuss (1981) investigated the degradation of naphthalenesulfonic acids, including 7-hydroxy-1-naphthalenesulfonic acid, by Pseudomonas species. These bacteria use similar enzymes for degrading naphthalene and naphthalenesulfonic acids【Brilon, Beckmann, & Knackmuss, 1981】.

  • Potential Anti-AIDS Agents : Mohan, Singh, and Baba (1991) synthesized certain naphthalenesulfonic acid analogues to evaluate their inhibitory effects on HIV. The study highlighted a bis(naphthalenedisulfonic acid) derivative as a potent inhibitor of virus-induced cytopathogenicity in cells【Mohan, Singh, & Baba, 1991】.

  • Proton-Transfer Kinetics : Yang and Schulman (2006) investigated the proton-transfer kinetics of photoexcited 7-hydroxy-1-naphthalenesulfonic acid in aqueous formamide solutions. Their research provided insights into the dissociation and protonation processes in the lowest excited singlet state of the compound【Yang & Schulman, 2006】.

Safety And Hazards

1-Naphthalenesulfonic acid, 7-hydroxy- should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

7-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYJTJXLNBOVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059626
Record name 1-Naphthalenesulfonic acid, 7-hydroxy-
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonic acid, 7-hydroxy-

CAS RN

132-57-0
Record name Croceic acid
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Record name 1-Naphthalenesulfonic acid, 7-hydroxy-
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Record name 1-Naphthalenesulfonic acid, 7-hydroxy-
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Record name 7-hydroxynaphthalene-1-sulphonic acid
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Record name CROCEIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Tanaka - Food and Chemical Toxicology, 2006 - Elsevier
Ponceau 4R was given to mice in the diet at levels of 0 (control), 0.12%, 0.24%, and 0.48% from 5 weeks of age of the F 0 generation to 9 weeks of age of the F 1 generation, and …
Number of citations: 74 www.sciencedirect.com

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